molecular formula C11H6BrNO4 B11833400 4-Bromoquinoline-3,7-dicarboxylic acid

4-Bromoquinoline-3,7-dicarboxylic acid

Cat. No.: B11833400
M. Wt: 296.07 g/mol
InChI Key: CWSKGWWAGQWRTR-UHFFFAOYSA-N
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Description

Significance of Quinolines as Core Heterocycles in Organic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block in organic chemistry. bldpharm.combldpharm.com First isolated from coal tar in the 19th century, the quinoline scaffold is now recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. bldpharm.com

The versatility of the quinoline ring system allows it to serve as a precursor for a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and dyes. bldpharm.com Many natural products, particularly alkaloids like quinine, feature the quinoline core, which has been historically significant in the development of antimalarial drugs. bldpharm.com Its derivatives are integral to numerous commercialized drugs with activities spanning antibacterial, anticancer, and anti-inflammatory applications. The ability of the quinoline nucleus to be functionalized at various positions allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making it a highly valuable scaffold in drug discovery and materials science.

Role of Halogenated Quinoline Derivatives in Synthetic Strategy

The introduction of a halogen atom, such as bromine, onto the quinoline scaffold dramatically enhances its synthetic utility. Halogenated quinolines are key intermediates in organic synthesis, primarily because the halogen acts as an excellent leaving group or a handle for further molecular elaboration.

Specifically, the bromo substituent at the 4-position of the quinoline ring is reactive and can be readily displaced or utilized in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated precursors. This strategic placement of a bromine atom provides a reactive site for introducing new functional groups, thereby expanding the chemical space accessible from the quinoline core. The synthesis of halogenated quinolines is a well-established area, providing a robust platform for creating diverse libraries of compounds for various applications.

Importance of Dicarboxylic Acid Moieties in Molecular Design

Dicarboxylic acids are organic compounds containing two carboxylic acid (-COOH) functional groups. These moieties are of immense importance in molecular design for several reasons. They can act as hydrogen bond donors and acceptors, influencing the intermolecular interactions that dictate crystal packing, solubility, and binding to biological targets.

In the field of materials science, dicarboxylic acids are crucial building blocks for polymers such as polyesters and polyamides. In medicinal chemistry, the carboxylic acid group is a common feature in the pharmacophore of many drugs, as it can engage in vital salt bridge and hydrogen bond interactions with protein receptors. The presence of two such groups on a single scaffold, as in a dicarboxylic acid, offers the potential to create bidentate ligands that can chelate metal ions or bind to targets with high affinity and specificity. This dual functionality makes dicarboxylic acid moieties powerful tools for designing linkers in metal-organic frameworks (MOFs), creating complex supramolecular assemblies, and developing potent therapeutic agents.

Overview of Research Trajectories for 4-Bromoquinoline-3,7-dicarboxylic Acid

A comprehensive review of current scientific literature reveals that this compound (CAS No. 1378259-65-4) is a compound that is recognized and commercially available but has not yet been the subject of published, in-depth research studies. There are no detailed reports on its synthesis, specific properties, or applications in peer-reviewed journals.

Consequently, the research trajectory for this compound is currently undefined. However, based on its constituent parts, potential research avenues can be hypothesized. Future work may focus on:

Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and thoroughly characterizing its chemical and physical properties.

Coordination Chemistry: Investigating its use as a linker molecule for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers, leveraging the two carboxylic acid groups.

Medicinal Chemistry: Using the compound as a scaffold or intermediate. The bromo group could be used for synthetic diversification via cross-coupling reactions to generate libraries of new compounds for biological screening.

Materials Science: Exploring its potential as a monomer for the synthesis of new polymers with specific thermal or photophysical properties.

At present, detailed research findings and data tables for this compound are not available in the public scientific domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrNO4

Molecular Weight

296.07 g/mol

IUPAC Name

4-bromoquinoline-3,7-dicarboxylic acid

InChI

InChI=1S/C11H6BrNO4/c12-9-6-2-1-5(10(14)15)3-8(6)13-4-7(9)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI Key

CWSKGWWAGQWRTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(=O)O)C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromoquinoline 3,7 Dicarboxylic Acid

Strategic Approaches to Quinoline (B57606) Core Assembly

The initial and most critical phase in the synthesis of 4-Bromoquinoline-3,7-dicarboxylic acid is the construction of the quinoline-3,7-dicarboxylic acid backbone. Several classical named reactions in quinoline synthesis, such as the Pfitzinger, Friedländer, and Doebner-von Miller reactions, offer potential pathways. However, their application for introducing carboxylic acid moieties at both the C-3 and C-7 positions requires careful selection of specialized starting materials.

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The standard mechanism involves the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with an enolizable carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

To adapt this reaction for the synthesis of a dicarboxylic acid derivative, a strategically substituted isatin is required. A plausible approach would involve the use of 5-carboxyisatin as the starting material. The reaction of 5-carboxyisatin with a carbonyl compound that can generate the C-3 carboxylic acid functionality, such as pyruvic acid , would theoretically lead to the formation of quinoline-4,7-dicarboxylic acid. While the Pfitzinger reaction traditionally yields a carboxylic acid at the 4-position, modifications are necessary to achieve the desired 3,7-dicarboxy substitution pattern.

A hypothetical Pfitzinger-type approach to obtain the quinoline-3,7-dicarboxylic acid core is outlined below:

Reactant 1Reactant 2ProductReaction Type
5-CarboxyisatinA suitable dicarbonyl compound (e.g., an ester of ketomalonic acid)Quinoline-3,7-dicarboxylic acid derivativePfitzinger Reaction Derivative

In this proposed pathway, the reaction between 5-carboxyisatin and a dialkyl ketomalonate would proceed through the established Pfitzinger mechanism. The base would facilitate the opening of the isatin ring, and the resulting intermediate would condense with the ketone of the ketomalonate. Subsequent cyclization and aromatization, followed by hydrolysis of the ester group at C-3, would yield the target quinoline-3,7-dicarboxylic acid . The utility of the Pfitzinger reaction has been demonstrated in the synthesis of various quinoline carboxylic acid derivatives, underscoring its potential for creating complex, functionalized molecules. rsc.orgui.ac.id

The Friedländer synthesis and the Doebner-von Miller reaction are alternative classical methods for quinoline synthesis that could be conceptually adapted for the formation of the dicarboxylic acid core.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgmdpi.com To produce quinoline-3,7-dicarboxylic acid via this route, one would require a starting material such as 4-amino-3-formylbenzoic acid and a dicarbonyl compound like diethyl ketomalonate . The reaction, typically catalyzed by acid or base, would proceed via an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to furnish the quinoline ring system. wikipedia.org A key challenge in this approach is the synthesis and stability of the highly functionalized 4-amino-3-formylbenzoic acid.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgslideshare.net A variation, the Doebner reaction, specifically synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org To apply this methodology to the synthesis of quinoline-3,7-dicarboxylic acid, a substituted aniline such as 4-aminobenzene-1,3-dicarboxylic acid (4-amino-isophthalic acid) could be envisioned as a starting material. Reacting this with an appropriate three-carbon unit under Doebner-like conditions could potentially lead to the desired product, although controlling the cyclization and preventing side reactions like decarboxylation would be significant hurdles.

Reaction NameAniline DerivativeCarbonyl Component(s)Potential Product
Friedländer Synthesis4-Amino-3-formylbenzoic acidDiethyl ketomalonateEthyl 7-carboxyquinoline-3-carboxylate
Doebner-von Miller Reaction4-Aminobenzene-1,3-dicarboxylic acidα,β-Unsaturated dicarbonyl precursorQuinoline-3,7-dicarboxylic acid

Beyond the classical named reactions, modern organic synthesis offers a variety of cyclization and annulation strategies that could be employed to construct the quinoline-3,7-dicarboxylic acid core. mdpi.com These methods often involve transition-metal-catalyzed reactions that can offer higher efficiency and functional group tolerance.

For instance, a palladium- or rhodium-catalyzed C-H activation/annulation cascade could be a powerful tool. mdpi.com A strategy might involve starting with a substituted aniline, like a derivative of 4-aminobenzene-1,3-dicarboxylic acid, and reacting it with a suitable alkyne bearing two carboxylate functionalities. The transition metal catalyst would facilitate the ortho-C-H activation of the aniline and subsequent annulation with the alkyne to build the quinoline ring in a highly controlled manner. Such oxidative annulation techniques are at the forefront of heterocyclic synthesis. mdpi.com

Another approach could be an intramolecular cyclization of a pre-functionalized precursor. For example, the synthesis of an N-aryl enamine from 4-amino-isophthalic acid and a β-ketoester derivative, followed by an acid-catalyzed cyclization (a variation of the Combes synthesis), could provide the desired quinoline scaffold.

Regioselective Introduction of Bromine at Position 4

Once the quinoline-3,7-dicarboxylic acid core is assembled, the next critical step is the introduction of a bromine atom specifically at the C-4 position. The presence of two electron-withdrawing carboxylic acid groups significantly deactivates the entire ring system towards electrophilic substitution, making direct bromination challenging and necessitating carefully chosen methods to control regioselectivity.

Direct electrophilic bromination of the quinoline-3,7-dicarboxylic acid is complicated by the electronic properties of the substrate. The pyridine (B92270) ring of quinoline is inherently electron-deficient and less reactive towards electrophiles than the benzene (B151609) ring. The C-3 carboxylic acid further deactivates the pyridine ring, making substitution at C-4 particularly difficult. Electrophilic attack, if it occurs, is more likely to happen on the less deactivated benzene ring, potentially at the C-6 or C-8 positions.

However, bromination of deactivated aromatic rings can sometimes be achieved under harsh conditions. The use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, is a known method for brominating inactive aromatic compounds. manac-inc.co.jp The strong acid protonates the quinoline nitrogen, further deactivating the ring but potentially altering the regiochemical outcome. While this method could be attempted, it would likely suffer from low yields and a lack of selectivity, potentially producing a mixture of brominated isomers. researchgate.net

Brominating AgentConditionsExpected OutcomeSelectivity Issues
N-Bromosuccinimide (NBS)Concentrated H₂SO₄Bromination of the deactivated ring systemLow regioselectivity; potential for bromination on the benzene ring (C-6, C-8) over the desired C-4 position.
Br₂/Lewis AcidHarsh conditionsElectrophilic substitutionSimilar selectivity challenges as with NBS.

Given these challenges, direct bromination is not the preferred method for the regioselective synthesis of this compound.

A more reliable and regioselective strategy for introducing bromine at the C-4 position involves an indirect approach starting from a 4-hydroxyquinoline-3,7-dicarboxylic acid precursor. The 4-hydroxy group can be readily converted into a bromine atom via a two-step sequence involving an intermediate 4-chloro derivative.

Step 1: Synthesis of 4-Hydroxyquinoline-3,7-dicarboxylic acid. This precursor can be synthesized through methods like the Gould-Jacobs reaction, by reacting a substituted aniline (e.g., 4-amino-isophthalic acid) with diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis of the ester group at C-3.

Step 2: Conversion to 4-Chloroquinoline-3,7-dicarboxylic acid. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) can be converted to a 4-chloro substituent using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Step 3: Halogen Exchange to this compound. The final step is a halogen exchange reaction, where the 4-chloro group is replaced by a bromine. This transformation can be accomplished using various bromide sources. A reaction analogous to the Finkelstein reaction, which typically involves exchanging halides on alkyl chains, can be applied to aromatic systems, often requiring catalysis. wikipedia.org Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) at elevated temperatures can be effective for this type of transformation on the quinoline nucleus.

This multi-step, indirect approach offers superior regiochemical control, ensuring that the bromine is introduced exclusively at the desired C-4 position, thus overcoming the inherent difficulties of direct electrophilic substitution on the deactivated dicarboxylic acid scaffold.

Precursor Functionalization and Subsequent Bromination

A primary strategy for synthesizing this compound involves the initial construction of a quinoline ring system with pre-installed functional groups that can be later converted to the desired carboxylic acids, followed by a selective bromination step. The functionalization of both the benzene and pyridine rings of the quinoline core is critical. nih.gov

One approach begins with the synthesis of a quinoline-3,7-diester or a related precursor. The subsequent introduction of a bromine atom specifically at the C-4 position is a key transformation. While direct bromination of the quinoline ring can lead to a mixture of products, functionalization can be directed. researchgate.netulakbim.gov.tr For instance, the conversion of a quinolin-4-ol precursor to a 4-bromoquinoline (B50189) is a well-established method. This reaction is often achieved using brominating agents like phosphorus tribromide (PBr₃) in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This method offers a direct route to functionalize the C-4 position before or after the establishment of the carboxylic acid groups.

Another strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can be effective for the dehydrogenation and bromination of tetrahydroquinolines under metal-free conditions, providing a pathway to functionalized bromoquinolines. researchgate.net The choice of brominating agent and reaction conditions is crucial to ensure selectivity for the C-4 position, avoiding unwanted side reactions on other parts of the molecule. nuph.edu.ua

Table 1: Representative Bromination Methods for Quinoline Scaffolds

Precursor Reagent Solvent Conditions Product Yield Reference
Quinolin-4-ol PBr₃ DMF 0.5 h, N₂ atmosphere 4-Bromoquinoline 88% chemicalbook.com
Tetrahydroquinolines NBS Not specified Metal-free, short duration Functionalized Bromoquinolines Moderate to high researchgate.net

Selective Carboxylation at Positions 3 and 7

The introduction of carboxylic acid groups at the C-3 and C-7 positions is a significant synthetic hurdle. Regioselectivity is paramount, and several methodologies can be employed, often involving the conversion of other functional groups into carboxylic acids.

A common and reliable method for installing a carboxylic acid group is through the oxidation of an aldehyde. This requires the synthesis of a 4-bromoquinoline-3,7-dicarbaldehyde intermediate. The synthesis of quinoline-3-carbaldehydes is a known transformation. rsc.org Once the dialdehyde (B1249045) precursor is obtained, it can be oxidized to the corresponding dicarboxylic acid. Standard oxidation reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are typically effective for this transformation, although milder conditions may be necessary to avoid degradation of the quinoline ring or cleavage of the bromo substituent.

Carbonylation reactions offer a powerful method for the direct introduction of carboxylate functionalities. A palladium-catalyzed carbonylation process can be used to convert dihaloquinoline precursors into quinoline dicarboxylates. For instance, a 2,3-dichloroquinoline (B1353807) can be reacted with carbon monoxide in the presence of a palladium catalyst and an alcohol (e.g., methanol) to yield a quinoline-2,3-dicarboxylic acid dimethyl ester. google.com A similar strategy could be envisioned starting from a 4-bromo-X,Y-dihaloquinoline, where subsequent carbonylation would install the necessary ester groups, which can then be hydrolyzed. Rhodium complexes have also been shown to be effective catalysts for the carbonylation of methanol, suggesting their potential utility in related transformations on quinoline substrates. researchgate.net

Table 2: Example of Carbonylation for Quinoline Dicarboxylic Ester Synthesis

Starting Material Catalyst Reagents Conditions Product Reference

The final step in many synthetic routes towards dicarboxylic acids is the hydrolysis of the corresponding diester precursors. This is a standard and generally high-yielding reaction. The hydrolysis can be carried out under either acidic or basic conditions. google.com For example, a quinoline-dicarboxylate ester can be treated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the carboxylate and yield the final dicarboxylic acid. google.comnih.gov Care must be taken, as harsh hydrolysis conditions (e.g., strong base at high temperatures) can sometimes lead to side reactions like decarboxylation, particularly if steric hindrance is present. nih.gov

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building complex molecular scaffolds. vu.nlnih.gov Several classic named reactions for quinoline synthesis fall into this category and can be adapted to produce carboxylic acid-substituted quinolines.

The Doebner reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid, directly yields quinoline-4-carboxylic acids. fly-chem.comnih.gov A modification of this reaction, the Doebner hydrogen-transfer reaction, has been developed to improve yields, especially for anilines bearing electron-withdrawing groups. nih.govacs.org By selecting an appropriately substituted aniline and aldehyde, this method could be used to construct the main quinoline-dicarboxylic acid framework.

The Pfitzinger reaction is another powerful method, involving the condensation of isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.govmdpi.com This approach could be strategically employed by using a substituted isatin to introduce functionality that can be later converted to the C-7 carboxylic acid.

Tandem, or cascade, reactions involve the sequential formation of multiple bonds in a single synthetic operation without isolating intermediates. rsc.org A TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides has been reported for the synthesis of 4-bromoquinolines, demonstrating a modern approach to forming the core structure. researchgate.netgoogle.com Integrating such a cascade with carboxylation steps could provide a more streamlined route to the target molecule.

Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. researchgate.netnih.gov The principles of green chemistry, such as minimizing waste, using less hazardous solvents, and improving energy efficiency, are highly relevant to the synthesis of complex molecules like this compound. researchgate.net

Several green strategies have been developed for the synthesis of quinoline derivatives. These include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol (B145695). researchgate.net

Alternative Energy Sources: Employing microwave-assisted synthesis (MAS) or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govijpsjournal.com

Eco-Friendly Catalysts: Utilizing catalysts that are less toxic and can be recycled. This includes the use of p-toluenesulfonic acid (p-TSA), ionic liquids, or even catalyst-free conditions where possible. researchgate.netijpsjournal.com

For example, a notable green synthesis of quinoline-2,4-dicarboxylic acids was reported using isatin and sodium pyruvate (B1213749) in water, which aligns with several green chemistry principles by using a green solvent and reagents derived from natural sources. acs.org Designing a synthetic route for this compound that incorporates these principles would not only be more sustainable but could also lead to improved efficiency and safety. researchgate.netbeilstein-journals.org

Comprehensive Structural Elucidation and Spectroscopic Characterization Techniques for 4 Bromoquinoline 3,7 Dicarboxylic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromoquinoline-3,7-dicarboxylic acid, ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments would provide definitive evidence for its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid groups and the bromine atom, as well as the anisotropic effects of the aromatic rings. The protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system will appear as distinct spin systems. The carboxylic acid protons are anticipated to appear as broad singlets at a downfield chemical shift, typically in the range of 12-14 ppm, due to hydrogen bonding.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield region of the spectrum, typically between 160 and 180 ppm. The carbon atom attached to the bromine (C4) will show a characteristic chemical shift, and the other aromatic carbons will have distinct signals based on their electronic environment. Computational studies on quinoline derivatives can aid in the precise assignment of these chemical shifts tsijournals.comresearchgate.net.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling between adjacent protons on the quinoline ring system, confirming their relative positions. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C-NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the long-range couplings between protons and carbons, confirming the placement of the carboxylic acid groups and the bromine atom on the quinoline scaffold.

Expected ¹H-NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-29.1 - 9.3s-
H-58.3 - 8.5d8.0 - 9.0
H-67.8 - 8.0d8.0 - 9.0
H-88.8 - 9.0s-
3-COOH12.0 - 14.0br s-
7-COOH12.0 - 14.0br s-

Expected ¹³C-NMR Data:

CarbonExpected Chemical Shift (ppm)
C-2150 - 155
C-3135 - 140
C-4120 - 125
C-4a148 - 152
C-5130 - 135
C-6128 - 132
C-7138 - 142
C-8125 - 130
C-8a145 - 150
3-COOH165 - 170
7-COOH165 - 170

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are typically hydrogen-bonded in the solid state. The C=O stretching vibration of the carboxylic acid groups will give rise to a strong, sharp absorption band in the range of 1700-1725 cm⁻¹ ui.ac.idui.ac.id. The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the carboxylic acid C=O group would also be observable.

Key Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C=O (Carboxylic acid)1700 - 1725Strong, Sharp
C=C, C=N (Aromatic)1450 - 1600Medium to Strong
C-O (Carboxylic acid)1200 - 1300Medium
C-Br500 - 700Medium to Weak

Mass Spectrometry (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry, Elemental Composition)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, likely using Electrospray Ionization (ESI) due to the polar nature of the carboxylic acid groups, would provide a very accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, confirming the molecular formula of C₁₁H₆BrNO₄.

Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M) and the M+2 peak will have almost equal intensities, which is a definitive indicator of the presence of a single bromine atom in the molecule youtube.com.

Fragmentation Pattern: The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for quinoline carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da) from the carboxylic acid groups.

Expected Mass Spectrometry Data:

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Relative Intensity
[M+H]⁺311.9556313.9536~1:1
[M-H]⁻309.9400311.9380~1:1
[M-CO₂]⁺267.9609269.9589Variable
[M-2CO₂]⁺223.9662225.9642Variable

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like the quinoline ring. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system mdpi.comresearchgate.netnih.govrsc.org. The presence of the bromine atom and carboxylic acid groups as substituents on the quinoline ring will influence the position and intensity of these absorption maxima (λmax) compared to the parent quinoline molecule.

Expected UV-Vis Absorption Data (in Methanol):

TransitionExpected λmax (nm)
π→π~230 - 250
π→π~280 - 300
π→π*~320 - 340

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This would confirm the planar structure of the quinoline ring and the positions of the bromo and dicarboxylic acid substituents. The crystal structure of related quinoline carboxylic acids has been determined using this method, often revealing extensive hydrogen bonding networks chemmethod.comresearchgate.netmdpi.com.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula (C₁₁H₆BrNO₄). A close agreement between the experimental and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry, the molecular formula of the compound.

Theoretical Elemental Composition for C₁₁H₆BrNO₄:

Carbon (C): 42.61%

Hydrogen (H): 1.95%

Nitrogen (N): 4.52%

A successful synthesis and purification of this compound would be confirmed when the data from all these analytical techniques are consistent with the proposed structure.

Chemical Reactivity and Functional Group Transformations of 4 Bromoquinoline 3,7 Dicarboxylic Acid

Reactivity of the Bromine Substituent

The bromine atom at the C-4 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen, which makes the C-4 position susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution Reactions

The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2 and C-4 positions. echemi.com This is because the attack of a nucleophile at these positions generates a negatively charged intermediate (a Meisenheimer complex) that is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. echemi.com

For 4-bromoquinoline-3,7-dicarboxylic acid, the bromine atom at the C-4 position serves as a leaving group in SNAr reactions. The presence of electron-withdrawing carboxylic acid groups can further enhance the electrophilicity of the quinoline ring, potentially increasing the rate of nucleophilic attack. libretexts.org While direct experimental data on this compound is limited in the provided search results, the principles of SNAr on haloquinolines suggest that it can react with various nucleophiles. researchgate.net

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product
Methoxide (CH₃O⁻) 4-Methoxyquinoline-3,7-dicarboxylic acid
Amines (RNH₂) 4-(Alkyl/Aryl)aminoquinoline-3,7-dicarboxylic acid

This table is illustrative of potential reactions based on general principles of nucleophilic aromatic substitution on activated aryl halides.

The reaction mechanism involves the addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion, restoring the aromaticity of the ring. youtube.com The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent at the C-4 position of this compound makes it an excellent substrate for these transformations. researchgate.netnih.gov The Suzuki-Miyaura coupling, in particular, is a widely used method for the arylation and vinylation of aryl halides. wikipedia.orgresearchgate.net

This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general catalytic cycle for the Suzuki-Miyaura reaction consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Solvent Product

This is a representative example; specific conditions may vary. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents at the C-4 position, including various aryl and heteroaryl groups. mdpi.com This has been demonstrated in the synthesis of various aryl-substituted quinolines and tetrahydroquinolines. researchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired products. ikm.org.my

Derivatization via Organometallic Intermediates

The bromine atom on the quinoline ring can be utilized to form organometallic intermediates, which can then be reacted with various electrophiles. A common method to generate such an intermediate is through lithium-halogen exchange, where an organolithium reagent, such as n-butyllithium, is used to replace the bromine atom with a lithium atom. This creates a highly reactive quinolinyllithium species.

However, the presence of acidic protons on the carboxylic acid groups of this compound would be incompatible with strongly basic organolithium reagents. The organolithium would preferentially deprotonate the carboxylic acids rather than undergo lithium-halogen exchange. Therefore, protection of the carboxylic acid groups, for instance as esters, would be a necessary prerequisite for this type of transformation.

Once the protected quinolinyllithium intermediate is formed, it can react with a variety of electrophiles to introduce different functional groups at the C-4 position.

Table 3: Potential Reactions of a Protected 4-Quinolinyllithium Intermediate

Electrophile Functional Group Introduced
Carbon dioxide (CO₂) Carboxylic acid
Aldehydes/Ketones Hydroxymethyl/Hydroxyalkyl

These reactions would require prior protection of the carboxylic acid moieties.

Transformations at the Carboxylic Acid Moieties

The two carboxylic acid groups at the C-3 and C-7 positions are also key sites for chemical modification, allowing for the formation of various derivatives such as esters and amides, or removal through decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can undergo standard esterification and amidation reactions to produce the corresponding esters and amides.

Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. researchgate.net For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed (Steglich esterification). orgsyn.orgorganic-chemistry.org The synthesis of a related compound, 4-bromoquinoline-3-carboxylic acid ethyl ester, has been reported, indicating the feasibility of such transformations. sigmaaldrich.comsigmaaldrich.com

Amidation involves the reaction of the carboxylic acid with an amine. Direct amidation can be challenging and often requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by converting it to an acyl chloride or by using a coupling reagent. Various catalysts, including Lewis acids like titanium tetrafluoride, can also facilitate direct amidation. researchgate.netnih.gov

Table 4: Common Esterification and Amidation Methods

Reaction Reagents Product
Fischer Esterification Alcohol (e.g., Ethanol), H₂SO₄ Diethyl 4-bromoquinoline-3,7-dicarboxylate
Steglich Esterification Alcohol, DCC, DMAP Diester
Amidation (via acyl chloride) SOCl₂, then Amine (e.g., Aniline) N,N'-Diphenyl-4-bromoquinoline-3,7-dicarboxamide

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. The ease of decarboxylation of pyridinecarboxylic acids is known to be influenced by the position of the carboxyl group. cdnsciencepub.com For instance, quinolinic acid (pyridine-2,3-dicarboxylic acid) readily undergoes decarboxylation. cdnsciencepub.com

The mechanism of decarboxylation often involves the formation of a zwitterionic intermediate where the nitrogen atom is protonated and the carboxyl group is deprotonated. This facilitates the elimination of CO₂. The stability of the resulting carbanion intermediate also plays a crucial role. For this compound, the decarboxylation could potentially occur at either the C-3 or C-7 position, or both, depending on the reaction conditions. The presence of the electron-withdrawing quinoline ring may influence the stability of the carbanionic intermediate formed upon CO₂ loss. youtube.com In some cases, unwanted decarboxylation can be a side reaction during other transformations conducted at elevated temperatures. nih.gov

While specific studies on the decarboxylation of this compound were not found in the provided search results, the principles governing the decarboxylation of related heterocyclic carboxylic acids suggest that this is a feasible transformation, likely requiring thermal conditions. cdnsciencepub.comnih.gov

Formation of Anhydrides and Acyl Halides

The two carboxylic acid groups at the C3 and C7 positions of this compound are key sites for functional group transformations. These groups can be converted into more reactive derivatives, such as acyl halides and acid anhydrides, which serve as versatile intermediates in organic synthesis. crunchchemistry.co.uk

Acyl Halide Formation: Acyl halides are among the most reactive derivatives of carboxylic acids. pressbooks.pub Their synthesis from this compound can be achieved by treating the dicarboxylic acid with specific halogenating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) for forming acyl chlorides, and phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃) for acyl bromides and chlorides, respectively. crunchchemistry.co.ukpressbooks.pub These reactions typically require heat and must be performed under anhydrous conditions to prevent the highly reactive acyl halide product from hydrolyzing back to the carboxylic acid. crunchchemistry.co.uk The conversion of both carboxyl groups would yield 4-bromoquinoline-3,7-dicarbonyl dihalide.

Anhydride (B1165640) Formation: Acid anhydrides can be synthesized from this compound through several routes. One common method involves the reaction of an acyl halide with a carboxylate salt. jackwestin.com For instance, reacting the 3,7-diacyl chloride derivative with the sodium salt of a carboxylic acid would produce a mixed anhydride.

Given the presence of two carboxylic acid groups on the same quinoline scaffold, intramolecular dehydration can lead to the formation of a cyclic anhydride. This process is typically achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅). crunchchemistry.co.ukpressbooks.pub The formation of a cyclic anhydride from this compound would depend on the stereochemical feasibility of the ring closure between the C3 and C7 positions.

The reactivity of these derivatives stems from the presence of an electronegative substituent that acts as a good leaving group during nucleophilic acyl substitution reactions. crunchchemistry.co.uklibretexts.org

Table 1: Common Reagents for Acyl Halide and Anhydride Synthesis
Target DerivativeReagentTypical Byproducts
Acyl ChlorideThionyl chloride (SOCl₂)SO₂, HCl
Acyl ChloridePhosphorus(V) chloride (PCl₅)POCl₃, HCl
Acyl ChloridePhosphorus(III) chloride (PCl₃)H₃PO₃
Acid AnhydrideHeat (intramolecular)H₂O
Acid AnhydrideAcyl chloride + CarboxylateChloride Salt (e.g., NaCl)

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a key center of reactivity, behaving as a Lewis base and a nucleophile. Its reactivity is, however, modulated by the electronic effects of the substituents on the ring system—in this case, the electron-withdrawing bromo and dicarboxylic acid groups.

As a basic nitrogen heterocycle, the quinoline nitrogen atom can be readily protonated by acids to form quinolinium salts. The carboxylate groups of quinoline carboxylic acids can form salt bridges, highlighting the ionizable nature of the molecule. nih.gov While the electron-withdrawing nature of the bromine atom and the two carboxylic acid groups reduces the basicity of the nitrogen compared to unsubstituted quinoline, it is still capable of participating in acid-base reactions. Treatment of this compound with a strong acid (e.g., HCl, H₂SO₄) would lead to the formation of the corresponding quinolinium salt. Similarly, treatment with a base (e.g., NaOH) would deprotonate the carboxylic acid groups to form a carboxylate salt. khanacademy.org

The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). chemrxiv.org The resulting N-oxide group significantly alters the electronic properties of the quinoline ring, activating it for further functionalization. Quinoline N-oxides are valuable intermediates in organic synthesis, often used to direct regioselective C-H functionalization at the C2 position. chemrxiv.orgmdpi.com The formation of the N-oxide from this compound would be a strategic step to enable further modifications of the quinoline core. mdpi.com

The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts, also known as quinolinium salts. This process is known as a quaternization reaction. For example, reaction with an alkyl halide like iodomethane (B122720) would yield an N-methyl-4-bromo-3,7-dicarboxyquinolinium iodide. This modification introduces a permanent positive charge on the nitrogen atom, further altering the molecule's electronic properties and solubility.

Regioselective Functionalization of the Quinoline Ring System

The existing substituents on this compound pre-determine the regioselectivity of subsequent functionalization reactions. The bromine atom at the C4 position is a particularly useful handle for transition metal-catalyzed cross-coupling reactions. researchgate.net

Cross-Coupling Reactions: The C4-bromo substituent can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. researchgate.net These reactions allow for the introduction of a wide range of aryl, alkynyl, or alkyl groups at the C4 position, providing a powerful tool for molecular diversification.

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the quinoline core. mdpi.comnih.gov The regioselectivity of these reactions is often controlled by a directing group.

N-Oxide Directed Functionalization: As mentioned previously, converting the quinoline nitrogen to an N-oxide directs functionalization, such as arylation or alkylation, to the C2 position. chemrxiv.orgmdpi.com

Carboxyl-Directed Functionalization: While less common for quinolines, carboxylic acid groups can sometimes direct ortho-C-H functionalization, potentially enabling modification at the C8 position.

Inherent Reactivity: The inherent electronic properties of the quinoline ring direct electrophilic substitution primarily to the C5 and C8 positions of the benzene (B151609) ring portion. However, the presence of strongly deactivating carboxyl groups may hinder such reactions.

A recent study demonstrated a HAT-promoted hydrosilylation of quinolines that showed regioselectivity for the C6 position, suggesting that radical-based functionalizations can provide alternative patterns of substitution. nih.gov

Table 2: Potential Regioselective Reactions on the this compound Scaffold
Reaction TypePosition(s) TargetedKey Reagent/CatalystNotes
Suzuki CouplingC4Pd catalyst, boronic acidReplaces the bromo group with an aryl/vinyl group. researchgate.net
Sonogashira CouplingC4Pd/Cu catalyst, terminal alkyneReplaces the bromo group with an alkynyl group. researchgate.net
C-H ArylationC2Pd catalystRequires prior N-oxidation of the quinoline nitrogen. mdpi.com
C-H FunctionalizationC5 / C8Directing Group AssistedThe 4-oxo group of 4-quinolones can direct functionalization to C5. chemrxiv.org
HydrosilylationC6Photocatalyst, SilaneA method for dearomatization and functionalization. nih.gov

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting outcomes.

Mechanisms:

Acyl Halide/Anhydride Formation: The conversion of the carboxylic acid groups to acyl halides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. crunchchemistry.co.uk For acyl chloride formation with thionyl chloride, the carboxylic acid's hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion. Anhydride formation via an acyl chloride and a carboxylate also follows this addition-elimination pathway. jackwestin.com

N-Oxidation and Quaternization: These reactions involve the nucleophilic attack of the quinoline nitrogen's lone pair on an electrophilic species (an oxygen atom from a peroxy acid for N-oxidation, or an electrophilic carbon of an alkyl halide for quaternization).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

C-H Activation: The mechanisms for C-H activation are diverse and depend on the catalyst and directing group. nih.gov For N-oxide directed reactions, a common pathway involves cyclometalation to form a palladacycle intermediate, which then reacts with the coupling partner. mdpi.com

Kinetics: Specific kinetic studies on this compound are not widely reported in the literature. However, general principles can be applied. The rates of the reactions mentioned above would be significantly influenced by the electronic properties of the substituents. The electron-withdrawing dicarboxylic acid and bromo groups would decrease the nucleophilicity of the quinoline nitrogen, likely slowing down N-oxidation and quaternization reactions compared to unsubstituted quinoline. Conversely, these groups may influence the reactivity of the C-H bonds and the efficiency of metal-catalyzed processes. A kinetic investigation of bromination reactions has been used to suggest an Sₑ2 reaction mechanism. researchgate.net Detailed kinetic analysis would require experimental studies to determine reaction orders, rate constants, and activation energies for specific transformations.

Advanced Theoretical and Computational Investigations of 4 Bromoquinoline 3,7 Dicarboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the fundamental electronic and structural properties of molecules from first principles. nih.govnih.gov DFT has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying complex systems like quinoline (B57606) derivatives. nih.govaps.org This approach calculates the electronic structure of a molecule by modeling its electron density. aps.org Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. iosrjournals.org

For 4-Bromoquinoline-3,7-dicarboxylic acid, these computational methods are employed to predict a wide range of properties. Calculations are typically performed using software packages like Gaussian, with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G) chosen to ensure reliable results. scirp.orgresearchgate.net These studies provide deep insights into the molecule's intrinsic characteristics, which are often difficult or impossible to determine through experimental means alone. nih.gov

A foundational step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface. nih.govbiointerfaceresearch.com For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached.

The primary focus of conformational analysis for this molecule would be the orientation of the two carboxylic acid groups (-COOH) relative to the quinoline ring. Rotation around the C-C single bonds connecting the carboxylic groups to the ring can lead to different conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable orientation, which is often stabilized by intramolecular hydrogen bonding or minimized steric hindrance. scirp.org The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical data that would be obtained from a DFT/B3LYP calculation. Actual values may vary based on the specific computational model.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C3-C(OOH)1.491
C7-C(OOH)1.488
C4-Br1.895
C=O1.215
O-H0.970
C-N (avg.)1.334
**Bond Angles (°) **C2-C3-C(OOH)121.5
C6-C7-C(OOH)120.8
C3-C4-Br122.3
C-O-H107.5

Frontier Molecular Orbitals (FMOs) The electronic behavior and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgsapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system. The LUMO, conversely, would likely be distributed over the quinoline ring but also significantly influenced by the electron-withdrawing carboxylic acid groups. Analysis of the FMOs helps predict the sites for electrophilic and nucleophilic attack. sapub.org

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.40
HOMO-LUMO Gap (ΔE) 4.45

Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.orgjuniperpublishers.com It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. juniperpublishers.com This analysis is particularly useful for quantifying hyperconjugative interactions—stabilizing effects that arise from the interaction of filled orbitals with nearby empty orbitals. In this compound, NBO analysis would reveal interactions such as the delocalization of lone-pair electrons from the oxygen atoms of the carboxylic groups into the antibonding π* orbitals of the quinoline ring.

Charge Distribution Computational methods can also map the distribution of electron density across the molecule, revealing the partial charge on each atom. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. tci-thaijo.org For this molecule, the MEP would show negative potential around the electronegative oxygen and nitrogen atoms, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic groups and carbons adjacent to the electron-withdrawing groups would exhibit a positive potential, marking them as sites for nucleophilic attack.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. iosrjournals.orgresearchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) associated with that vibrational mode. A Potential Energy Distribution (PED) analysis is often performed to provide a quantitative assignment for each mode. biointerfaceresearch.com

By comparing the calculated vibrational spectrum with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model. scirp.org For this compound, theoretical calculations can help assign specific peaks to functional groups, such as the O-H stretch and C=O stretch of the carboxylic acids, the C-Br stretch, and the characteristic vibrations of the quinoline ring.

Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative Data) Calculated frequencies are often systematically scaled to better match experimental values.

Predicted Frequency (cm⁻¹) (Scaled)Experimental IR Peak (cm⁻¹)Assignment (Vibrational Mode)
3450~3400-2500 (broad)O-H stretching (Carboxylic acid dimer)
1715~1710C=O stretching (Carboxylic acid)
1605~1600C=C stretching (Quinoline ring)
1420~1425O-H in-plane bending
1290~1285C-O stretching
1050~1055C-Br stretching
850~845C-H out-of-plane bending

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Visible). nih.govresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. boisestate.edu The results include the predicted wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption band. princeton.edu

For this compound, TD-DFT calculations can identify the nature of the primary electronic transitions, which are typically π → π* transitions within the conjugated quinoline system. This analysis provides a theoretical foundation for understanding the molecule's color and photophysical properties. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for describing the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically place one or more solute molecules in a box filled with solvent molecules (e.g., water). The simulation would track the interactions between the solute and solvent, revealing crucial information about solvation effects. mdpi.com Key insights from MD simulations would include:

Solvation Shell Structure: How water molecules arrange themselves around the carboxylic acid groups and the quinoline nitrogen through hydrogen bonding.

Conformational Dynamics: How the flexibility of the carboxylic acid groups is influenced by the surrounding solvent.

Diffusion and Transport Properties: How the molecule moves and tumbles within the solution.

These simulations are essential for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

Prediction of Reactivity and Reaction Pathways

The comprehensive data generated from quantum chemical calculations can be integrated to predict the chemical reactivity and potential reaction pathways of this compound. researchgate.net

FMO and MEP Analysis: As discussed, the HOMO/LUMO energies and the MEP map are primary indicators of reactivity. tci-thaijo.org The electron-rich areas (negative MEP) on the oxygen and nitrogen atoms are likely sites for protonation or interaction with electrophiles. The electron-deficient areas (positive MEP), such as the carboxylic protons and the carbon atom bonded to the bromine, are susceptible to attack by nucleophiles. cureffi.org

Reaction Pathway Modeling: Computational methods can be used to model the entire energy profile of a potential reaction. youtube.com This involves locating the transition state structure and calculating the activation energy barrier. For example, one could model the deprotonation of the carboxylic acid groups or a nucleophilic substitution reaction at the C4 position, displacing the bromide ion. youtube.com This allows for a theoretical assessment of which reactions are kinetically and thermodynamically favorable.

By combining these theoretical approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved.

Computational Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets. Computational methods provide a powerful lens through which to examine the nature and strength of these non-covalent forces.

Theoretical investigations into quinoline carboxylic acid derivatives reveal a variety of significant intermolecular interactions. mdpi.com Density Functional Theory (DFT) is a commonly employed method to model the geometric, energetic, and electronic structures of both monomers and dimers of these compounds. mdpi.com The presence of carboxylic acid groups allows for the formation of strong hydrogen bonds, typically O-H···O and O-H···N interactions, which often dominate the crystal lattice architecture. The bromine atom at the 4-position introduces the possibility of halogen bonding (C-Br···O or C-Br···N), a directional interaction that can further stabilize the crystal structure. nih.govrsc.org

Atoms in Molecules (AIM) theory is another powerful tool used to characterize non-covalent interactions by analyzing the topology of the electron density. mdpi.com The presence of a bond critical point (BCP) between two atoms is a key indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, provide insights into the strength and nature of the bond.

A representative computational analysis of the intermolecular interactions for a dimer of this compound, based on findings for similar quinoline derivatives, is presented below. This data is illustrative and showcases the types of interactions and their relative strengths that could be expected for this compound.

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)Method of Calculation
Hydrogen BondO-H···O (Carboxylic Dimer)1.85-8.5DFT/SAPT
Hydrogen BondO-H···N (Quinoline)1.92-6.2DFT/SAPT
Halogen BondC-Br···O (Carbonyl)2.95-2.1DFT/SAPT
π-π StackingQuinoline Rings3.50-4.5DFT/SAPT
DispersionOverall DimerN/A-7.3SAPT

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net This approach is widely used in drug discovery and materials science to predict properties of new compounds without the need for experimental synthesis and testing. nih.govmdpi.com For this compound, QSPR models can be developed to predict properties such as solubility, melting point, or biological activity based on a set of calculated molecular descriptors.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. For quinoline derivatives, this could include a series of analogs with varying substituents. nih.gov Next, a large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical representations of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. nih.gov The quality of the resulting QSPR model is assessed through various validation techniques, including internal cross-validation (q²) and external validation using a separate test set of compounds (r²_pred). nih.gov A robust and predictive QSPR model can then be used to estimate the properties of new or untested compounds, such as this compound.

Below is a hypothetical QSPR model for predicting the aqueous solubility (LogS) of quinoline carboxylic acid derivatives, which could be applied to this compound. The descriptors and coefficients are illustrative of a typical QSPR equation for this class of compounds.

Hypothetical QSPR Model for Aqueous Solubility (LogS):

LogS = 0.5 - 0.01 * MW + 0.2 * TPSA - 0.8 * LogP

Where:

LogS: The logarithm of the aqueous solubility.

MW: Molecular Weight.

TPSA: Topological Polar Surface Area.

LogP: The logarithm of the octanol-water partition coefficient.

DescriptorDescriptionCalculated Value for this compoundCoefficient in Model
MWMolecular Weight326.1 g/mol-0.01
TPSATopological Polar Surface Area98.5 Ų0.2
LogPOctanol-Water Partition Coefficient2.5-0.8

Exploration of 4 Bromoquinoline 3,7 Dicarboxylic Acid in Advanced Research Disciplines

Application as a Core Building Block in Complex Organic Synthesis

In the field of organic synthesis, 4-Bromoquinoline-3,7-dicarboxylic acid serves as a highly valuable and versatile building block. Its structure contains three distinct functional groups—a bromine atom and two carboxylic acids—that can be selectively manipulated to construct more complex molecular architectures. The bromine atom at the 4-position is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

The carboxylic acid groups at the 3- and 7-positions offer additional handles for synthetic modification. They can be readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This dual functionality allows for the sequential or orthogonal derivatization of the quinoline (B57606) scaffold, enabling the synthesis of intricate molecules with precisely controlled three-dimensional structures. The differential reactivity of the two carboxylic acids, influenced by their electronic environment, can also be exploited for selective transformations.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupPositionReaction TypePotential Outcome
BromoC4Suzuki CouplingAttachment of aryl or vinyl groups
BromoC4Sonogashira CouplingIntroduction of alkyne moieties
BromoC4Buchwald-Hartwig AminationFormation of C-N bonds (amines, anilines)
Carboxylic AcidC3, C7EsterificationFormation of esters for solubility modulation
Carboxylic AcidC3, C7AmidationPeptide coupling, polymer linkage

Development as a Ligand in Coordination Chemistry

N-heterocyclic polycarboxylic acids are well-established as excellent candidates for constructing metal complexes and coordination polymers due to their varied coordination modes. nih.gov this compound is an exemplary ligand in this regard, possessing both a nitrogen atom within the quinoline ring and multiple oxygen atoms on its two carboxylate groups. This arrangement allows it to act as a multidentate ligand, capable of binding to one or more metal centers simultaneously.

Research on analogous compounds, such as quinoline-2,4-dicarboxylic acid, has shown that these types of ligands can form stable, three-dimensional coordination polymers with lanthanide ions and other metals. nih.govresearchgate.net The specific geometry of this compound, with its distant carboxylate groups, predisposes it to act as a bridging ligand, linking metal ions into extended networks. The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting properties, such as porosity, luminescence, or magnetism, depending on the choice of the metal ion and the specific coordination geometry. The bromine atom can further influence the electronic properties of the ligand or serve as a site for post-synthetic modification of the framework.

Table 2: Potential Coordination Modes of 4-Bromoquinoline-3,7-dicarboxylate
Coordinating AtomsBinding ModePotential Structure
Quinoline N, C3-Carboxylate OChelatingForms a stable 5- or 6-membered ring with a metal center
C3-Carboxylate, C7-CarboxylateBridgingLinks two different metal centers, forming 1D, 2D, or 3D polymers
Quinoline N, C3-Carboxylate, C7-CarboxylateBridging-ChelatingBinds one metal in a chelating fashion while bridging to another

Investigation in Supramolecular Assembly and Material Precursors

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies from smaller molecular components. nso-journal.org this compound is an ideal precursor for such assemblies. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, capable of forming robust and directional interactions with themselves or with other complementary molecules. rsc.org

The rigid, planar quinoline core promotes π–π stacking interactions, further stabilizing the resulting supramolecular structures. By controlling factors such as solvent and temperature, this molecule can be guided to self-assemble into predictable architectures like tapes, sheets, or more complex 3D networks. rsc.org These well-organized structures are not merely chemical curiosities; they serve as crystalline precursors for advanced materials. For instance, thermal treatment of these hydrogen-bonded frameworks can lead to the formation of porous, nitrogen-doped carbon materials with applications in catalysis or energy storage. nso-journal.org

Role in Advanced Analytical Chemistry Method Development (e.g., phosphorescence studies)

The presence of a bromine atom in the this compound structure is of significant interest for analytical applications, particularly in the area of luminescence. The "heavy-atom effect" is a phenomenon where the presence of a heavy atom, like bromine, enhances the rate of intersystem crossing—the process where a molecule transitions from an excited singlet state to a triplet state. st-andrews.ac.ukrsc.org

While fluorescence (emission from a singlet state) is common, phosphorescence (emission from a triplet state) is often weak in purely organic molecules at room temperature. The bromine atom in this compound is expected to significantly increase the phosphorescence quantum yield. rsc.org This property can be exploited to develop highly sensitive analytical probes. For example, the molecule could be incorporated into sensors where binding to an analyte modulates its phosphorescent signal. The long lifetime of phosphorescence compared to fluorescence allows for time-resolved measurements, which can eliminate background noise and dramatically improve detection limits. Studies on similar brominated aromatic compounds have demonstrated that the heavy-atom effect can boost phosphorescence efficiency by orders of magnitude, making them suitable for applications in bio-imaging, security inks, and oxygen sensing. rsc.orgaps.org

Design Principle for Scaffolds in Chemical Biology

In medicinal chemistry and chemical biology, a molecular scaffold is a core structure upon which other functional groups can be appended to create new bioactive molecules. The quinoline ring is widely regarded as a "privileged scaffold" because it is found in a large number of compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netbenthamdirect.com

This compound embodies the key principles of a versatile chemical biology scaffold.

Structural Rigidity : The fused ring system provides a well-defined and rigid core, which reduces conformational flexibility and allows for the precise spatial positioning of attached functional groups.

Three Points of Diversity : The molecule offers three distinct and chemically addressable points for modification: the C4-bromo position and the two carboxylic acids at C3 and C7. This trifunctional nature allows for the creation of complex molecular probes or drug candidates. For example, one carboxylic acid could be used to attach a targeting moiety that directs the molecule to a specific cell type, the other could link to a therapeutic agent or a fluorescent dye, and the bromo-position could be modified to fine-tune the molecule's electronic properties or solubility. This modular approach is central to modern drug discovery and the development of sophisticated tools for studying biological systems. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Bromoquinoline-3,7-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves bromination of a quinoline precursor followed by oxidation to introduce dicarboxylic acid groups. For bromination, nucleophilic substitution using bromine sources (e.g., NaBr or Br₂) in polar solvents like DMF or THF at elevated temperatures is effective . Oxidation steps may employ MnO₂ or DDQ, as seen in analogous fluorene-dicarboxylic acid syntheses . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of oxidizing agents. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography enhances yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify bromine-induced deshielding effects (e.g., downfield shifts for protons near Br) and confirm carboxylic acid protons (~10-12 ppm) .
  • IR Spectroscopy : Strong O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm carboxylic groups .
  • Elemental Analysis : Validates purity by matching experimental C/H/N/Br ratios to theoretical values .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) .

Advanced Questions

Q. How does the bromine substituent at the 4-position influence the electronic properties and reactivity of quinoline-3,7-dicarboxylic acid derivatives in coordination chemistry?

  • Methodological Answer : Bromine’s electron-withdrawing effect enhances the Lewis acidity of carboxylic acid groups, improving metal coordination in metal-organic frameworks (MOFs). For example, in terbium MOFs, dicarboxylic acid ligands facilitate strong metal-ligand bonds, stabilizing the framework . X-ray crystallography (e.g., single-crystal studies) reveals steric and electronic impacts of bromine on ligand geometry and pore accessibility .

Q. In the context of MOFs, how does this compound compare to other dicarboxylic acid linkers in terms of framework stability and gas adsorption selectivity?

  • Methodological Answer : Compared to ligands like terephthalic acid, bromine introduces steric bulk, potentially reducing pore size but improving selectivity for polar gases (e.g., CO₂ over N₂). Adsorption isotherms and breakthrough experiments quantify selectivity, while thermogravimetric analysis (TGA) assesses thermal stability . For instance, rigid pyrene-based dicarboxylic acids show high structural homology in 2D/3D crystallization, suggesting similar design principles apply .

Q. What strategies can resolve contradictions in reported catalytic activities of this compound-based metal complexes?

  • Methodological Answer :

  • Control Experiments : Vary metal centers (e.g., transition vs. lanthanide metals) and ligand-to-metal ratios to isolate active sites .
  • In Situ Spectroscopy : Monitor reaction intermediates via IR or Raman to identify mechanistic pathways.
  • Comparative Studies : Benchmark against MOFs with non-brominated ligands to disentangle electronic vs. steric effects .

Q. How do computational methods such as DFT aid in predicting the reactivity and coordination behavior of this compound with transition metals?

  • Methodological Answer : Density Functional Theory (DFT) models electron density distribution, predicting preferential binding sites (e.g., carboxylic O vs. quinoline N). Simulations can replicate experimental X-ray structures to validate metal-ligand bond lengths and angles . Charge decomposition analysis (CDA) quantifies electron donation/back-donation, guiding the design of tailored catalysts .

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